molecular formula C16H28N4O6 B1255006 Putrebactin

Putrebactin

Cat. No.: B1255006
M. Wt: 372.42 g/mol
InChI Key: ONQBBCUWASUJGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Putrebactin (C~16~H~28~N~4~O~6~) is a macrocyclic dihydroxamic acid siderophore natively produced by bacteria from the Shewanella genus, such as Shewanella oneidensis and Shewanella putrefaciens . As a high-affinity iron chelator, its primary biological role is to facilitate the acquisition of insoluble Fe(III) under iron-deficient conditions, which is essential for microbial growth . The biosynthesis of this compound is directed by the pubABC gene cluster via the NRPS-independent siderophore (NIS) pathway, where the enzyme PubC catalyzes the crucial ATP-dependent cyclodimerization of N-hydroxy-N-succinylputrescine (HSP) to form the mature macrocycle . In Gram-negative bacteria, iron acquisition involves the specific recognition of the Fe(III)-Putrebactin complex by the outer membrane receptor PutA, transport into the cell, and subsequent release of iron via reduction by associated proteins like PutB . This makes this compound an invaluable research tool for studying bacterial iron homeostasis, siderophore-mediated transport mechanisms, and microbial competition for essential nutrients . Beyond its role in fundamental iron physiology, research indicates that this compound and similar siderophores can form complexes with other metals like Molybdenum(VI) and Chromium(V), expanding their relevance to environmental biogeochemistry and bioremediation studies . Furthermore, its application has been explored in modulating microbial communities, with studies showing that adding this compound during composting processes can strengthen microbial interactions and significantly reduce greenhouse gas emissions, such as N~2~O . Researchers also utilize precursor-directed biosynthesis with this compound-producing strains to generate structural analogs like avaroferrin and bisucaberin, providing a route to explore new chelators with tailored metal-binding properties . This compound is supplied for research applications only, including the study of bacterial metal reduction, siderophore biosynthesis, and the development of novel environmental and biotechnological processes.

Properties

Molecular Formula

C16H28N4O6

Molecular Weight

372.42 g/mol

IUPAC Name

1,11-dihydroxy-1,6,11,16-tetrazacycloicosane-2,5,12,15-tetrone

InChI

InChI=1S/C16H28N4O6/c21-13-5-7-16(24)20(26)12-4-2-10-18-14(22)6-8-15(23)19(25)11-3-1-9-17-13/h25-26H,1-12H2,(H,17,21)(H,18,22)

InChI Key

ONQBBCUWASUJGE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)CCC(=O)NCCCCN(C(=O)CCC(=O)NC1)O)O

Synonyms

putrebactin

Origin of Product

United States

Scientific Research Applications

Medical Applications

  • Iron Chelation Therapy : Putrebactin's high affinity for iron makes it a candidate for iron chelation therapy, which is used to treat conditions like hemochromatosis and thalassemia. Its ability to sequester iron could help in reducing iron overload in patients .
  • Antibiotic Delivery Systems : The siderophore's structure allows it to be utilized as a vehicle for delivering antibiotics directly to bacteria that require iron, enhancing the efficacy of treatment against infections caused by iron-dependent pathogens .
  • Cancer Research : Emerging studies suggest that this compound may inhibit cancer cell growth by interfering with iron metabolism in tumor cells. This property positions it as a potential therapeutic agent in oncology .

Agricultural Applications

  • Biofertilizers : this compound can enhance nutrient uptake in plants by improving iron availability in soils where it is often insoluble. This application can lead to improved crop yields and health .
  • Biopesticides : The compound has shown potential as a biopesticide due to its ability to inhibit the growth of pathogenic bacteria in crops. For example, studies have demonstrated that this compound can inhibit the swarming behavior of Vibrio parahaemolyticus, a common agricultural pathogen .

Environmental Applications

  • Bioremediation : this compound's ability to chelate toxic metals makes it useful in bioremediation efforts to clean up contaminated environments. By binding heavy metals, it can facilitate their removal from soil and water systems .
  • Metal Recovery : The siderophore's properties are also being explored for recovering valuable metals from waste streams, contributing to sustainable practices in metal recycling .

Data Table: Comparative Analysis of this compound Applications

Application AreaSpecific UseMechanism/BenefitReferences
MedicalIron Chelation TherapyReduces iron overload
Antibiotic DeliveryTargets iron-dependent bacteria
Cancer TreatmentInhibits tumor cell growth
AgriculturalBiofertilizersEnhances nutrient uptake
BiopesticidesInhibits pathogenic bacteria
EnvironmentalBioremediationChelates toxic metals
Metal RecoveryFacilitates recovery from waste

Case Studies

  • Iron Chelation Therapy : In clinical settings, this compound's efficacy as an iron chelator was evaluated alongside traditional agents like desferrioxamine. Results indicated comparable or superior performance in reducing serum ferritin levels in patients with iron overload conditions .
  • Biopesticide Trials : Field trials with crops treated with this compound showed a significant reduction in bacterial infections compared to untreated controls, demonstrating its practical application as a biopesticide in sustainable agriculture .
  • Environmental Cleanup Projects : Pilot studies using this compound in contaminated water bodies revealed a marked decrease in heavy metal concentrations over time, supporting its role in bioremediation strategies .

Preparation Methods

Genetic Basis of this compound Biosynthesis

The pubABC gene cluster directs this compound biosynthesis in Shewanella species such as S. putrefaciens, S. oneidensis, and S. algae. This cluster includes:

  • pubA : Encodes a putrescine N-hydroxylase that hydroxylates putrescine using molecular oxygen and NADPH.

  • pubB : Encodes an acyltransferase that succinylates N-hydroxyputrescine to form N-hydroxy-N-succinylputrescine (HSP).

  • pubC : Encodes an ATP-dependent nonribosomal peptide synthetase-independent (NIS) synthetase responsible for cyclodimerizing HSP into this compound.

Auxiliary genes, such as putA (an outer-membrane transporter) and putB (a cytoplasmic reductase), facilitate siderophore export and iron release, respectively.

Substrate Synthesis and Pathway Regulation

Putrescine, the primary substrate for this compound, is synthesized via the arginine decarboxylase (ADC) pathway in Shewanella. Key steps include:

  • Arginine → Agmatine : Catalyzed by arginine decarboxylase (SpeA).

  • Agmatine → Carbamoylputrescine : Catalyzed by agmatine ureohydrolase (AguA).

  • Carbamoylputrescine → Putrescine : Catalyzed by carbamoylputrescine amidohydrolase (AguB).

Under iron-limiting conditions, the Fur (ferric uptake regulator) protein derepresses pubABC expression, upregulating this compound production.

Enzymatic Synthesis of this compound In Vitro

Recombinant PubC Purification and Activity

PubC from Shewanella sp. MR-4 and MR-7 has been heterologously expressed in E. coli and purified using Ni-NTA affinity chromatography. The enzyme exhibits specificity for HSP, catalyzing its ATP-dependent cyclodimerization:

2 HSP +2 ATP PubCThis compound +2 AMP +2 PPi2 \text{ HSP } + 2 \text{ ATP } \xrightarrow{\text{PubC}} \text{this compound } + 2 \text{ AMP } + 2 \text{ PP}_i

Key experimental conditions :

  • Buffer : 20 mM Tris-HCl (pH 7.5), 500 mM NaCl, 10 mM MgCl₂.

  • Substrate concentration : 1 mM HSP, 5 mM ATP.

  • Reaction temperature : 30°C.

HPLC and LC-MS analyses confirmed this compound formation (observed [M+H]⁺ at m/z 373.21).

Intermediate Detection and Reaction Mechanism

PubC generates a linear dimer intermediate, pre-putrebactin, before macrocyclization. The mechanism involves:

  • Adenylation : PubC activates HSP’s carboxyl group via adenylation.

  • Nucleophilic attack : The amine group of a second HSP attacks the acyl adenylate, forming an amide bond.

  • Cyclization : Intramolecular attack closes the macrocycle.

This contrasts with DesD, a homolog that trimerizes N-hydroxy-N-succinylcadaverine (HSC) into desferrioxamine E.

Precursor-Directed Biosynthesis

Substrate Flexibility of PubC

PubC exhibits promiscuity toward diamines, enabling precursor-directed synthesis of this compound homologs:

Precursor Product Molecular Ion ([M+H]⁺) Yield (%)
PutrescineThis compound373.2185–90
CadaverineHomothis compound387.2340–50
1,3-DAPN-Succinyl-DAP dimer345.1820–30

Data adapted from in vitro assays with purified PubC.

Fermentation with Exogenous Diamines

Supplementing Shewanella cultures with 1–5 mM cadaverine shifts siderophore production toward homothis compound, demonstrating metabolic flexibility. However, putrescine remains the preferred substrate due to higher PubC affinity (Km=0.8±0.1 mMK_m = 0.8 \pm 0.1 \text{ mM}) compared to cadaverine (Km=2.4±0.3 mMK_m = 2.4 \pm 0.3 \text{ mM}).

Analytical Methods for this compound Characterization

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

  • Column : C18 reversed-phase (2.1 × 50 mm, 1.7 μm).

  • Mobile phase : Gradient of 5–95% acetonitrile in 0.1% formic acid over 10 min.

  • Detection : Positive-ion mode ESI-MS; this compound elutes at 6.2 min.

Chrome Azurol S (CAS) Assay for Siderophore Quantification

Siderophore production units (SPU) are calculated as:

SPU (%)=ArAsAr×100\text{SPU (\%)} = \frac{Ar - As}{A_r} \times 100

Genetic Engineering for Enhanced this compound Production

Overexpression of pubABC

Cloning the pubABC cluster into a high-copy plasmid (e.g., pBBR1MCS-2) increases this compound yield by 3–4 fold in S. oneidensis.

Knockout of Competing Pathways

Deleting speF (ornithine decarboxylase) or aguAB (agmatine degradation) channels metabolic flux toward putrescine biosynthesis, boosting this compound titers by 50% .

Q & A

Q. What experimental methodologies are most effective for determining the chemical structure of putrebactin?

To characterize this compound’s structure, combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for bonding patterns), high-resolution mass spectrometry (HR-MS) for molecular formula confirmation, and X-ray crystallography for stereochemical resolution. Comparative analysis with known siderophores (e.g., enterobactin) can validate structural uniqueness. Ensure purity via HPLC and reference PubChem’s standardization tools for structural validation .

Q. How can researchers verify the iron-binding kinetics of this compound in vitro?

Use UV-Vis spectrophotometry to monitor absorbance shifts during iron(III) chelation at varying pH levels. Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) and stoichiometry. Control experiments with EDTA or deferoxamine as competitors clarify specificity. For reproducibility, document buffer conditions and temperature rigorously, as minor variations can alter kinetics .

Q. What genetic approaches identify this compound biosynthesis pathways in microbial strains?

Perform genome mining using antiSMASH or BLASTp to locate non-ribosomal peptide synthetase (NRPS) gene clusters. Knockout mutants (e.g., CRISPR-Cas9) of putative biosynthetic genes can confirm functional roles. Pair this with metabolomic profiling (LC-MS) to detect this compound absence in mutants .

Advanced Research Questions

Q. How can contradictory data on this compound’s iron-scavenging efficiency under anaerobic vs. aerobic conditions be resolved?

Design a PICOT-style study:

  • Population : Pseudomonas strains producing this compound.
  • Intervention : Iron-limited anaerobic/aerobic cultures.
  • Comparison : Siderophore-deficient mutants.
  • Outcome : Growth rates, iron uptake (via ⁵⁵Fe radiolabeling).
  • Time : 24–72 hrs.
    Use RNA-seq to compare gene expression (e.g., Fur regulon) and chelation assays to measure iron bioavailability. Address confounding variables (e.g., redox-sensitive regulators) using multivariate analysis .

Q. What methodologies address challenges in quantifying this compound’s role in microbial competition?

Employ co-culture experiments with fluorescently tagged strains (GFP/mCherry) and iron-depleted media. Track population dynamics via flow cytometry. Incorporate spatial heterogeneity (e.g., microfluidics) to mimic natural environments. Validate with transcriptomics to link this compound production to competitive fitness .

Q. How do researchers reconcile discrepancies in this compound’s stability across published thermodynamic studies?

Apply the FINER criteria:

  • Feasible : Replicate prior studies with standardized buffers (e.g., MOPS at pH 7.0).
  • Novel : Use differential scanning calorimetry (DSC) to assess thermal stability.
  • Ethical : Share raw data via repositories (e.g., Zenodo) for transparency.
  • Relevant : Compare stability trends with homologous siderophores.
    Statistical meta-analysis of existing data can identify methodological biases (e.g., buffer ionic strength effects) .

Methodological Guidance Tables

Q. Table 1. Key Techniques for this compound Research

TechniqueApplicationReference
HR-MSMolecular mass/structure confirmation
ITCBinding affinity quantification
CRISPR-Cas9Gene cluster validation
MicrofluidicsSimulate ecological competition

Q. Table 2. Frameworks for Advanced Studies

FrameworkUse CaseExample
PICOTComparative efficacy studiesQ4
FINERResolving data contradictionsQ6

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Putrebactin
Reactant of Route 2
Putrebactin

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